![molecular formula C10H8N2 B15213294 Cycloocta[c]pyridazine](/img/structure/B15213294.png)
Cycloocta[c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloocta[c]pyridazine is a heterocyclic compound characterized by a fused ring structure containing both nitrogen and carbon atoms. This compound is part of the pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make this compound an attractive candidate for various applications in medicinal chemistry, molecular recognition, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloocta[c]pyridazine can be synthesized through various cycloaddition reactions. One common method involves the [3 + n] cycloaddition reactions, where a multiple bond dipolarophile is added to a three-atom component system (TACS) . This method is efficient and allows for the formation of complex heterocyclic structures with high yields.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques, including Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones . This method is favored for its step-economy, functional group compatibility, and chemoselectivity.
Análisis De Reacciones Químicas
Types of Reactions: Cycloocta[c]pyridazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
Cycloocta[c]pyridazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of Cycloocta[c]pyridazine involves its interaction with specific molecular targets and pathways. For example, some derivatives of pyridazine have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through the compound’s ability to bind to and block calcium channels, thereby preventing the influx of calcium ions into cells.
Comparación Con Compuestos Similares
Cycloocta[c]pyridazine can be compared with other similar compounds, such as pyridazine, pyrimidine, and pyrazine. These compounds share a common diazine ring structure but differ in the position of the nitrogen atoms:
Pyridazine: Nitrogen atoms at positions 1 and 2.
Pyrimidine: Nitrogen atoms at positions 1 and 3.
Pyrazine: Nitrogen atoms at positions 1 and 4.
Propiedades
Fórmula molecular |
C10H8N2 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(5Z,7Z,9Z)-cycloocta[c]pyridazine |
InChI |
InChI=1S/C10H8N2/c1-2-4-6-10-9(5-3-1)7-8-11-12-10/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6? |
Clave InChI |
LVXISFZEKNJQEN-JRYKUCHZSA-N |
SMILES isomérico |
C\1=C\C=C/C2=C(\C=C1)C=CN=N2 |
SMILES canónico |
C1=CC=CC2=C(C=C1)C=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



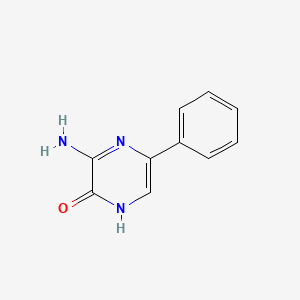
![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)



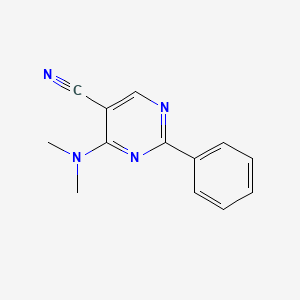
![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)
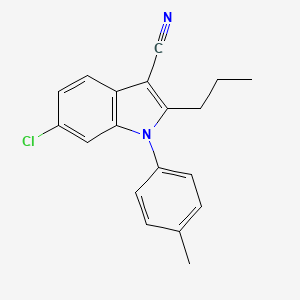
![6-Ethyl-7-(4-methyl-1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B15213265.png)
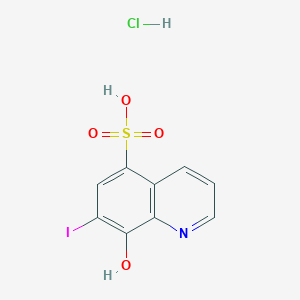
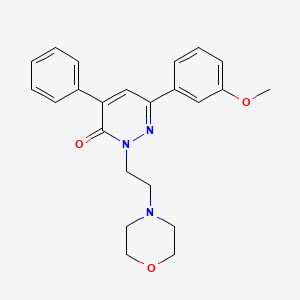
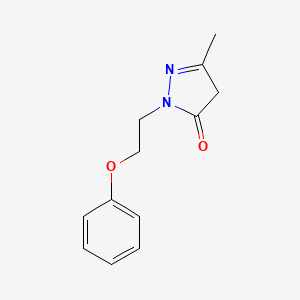
![Isoxazolidine, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-5-phenyl-](/img/structure/B15213291.png)
